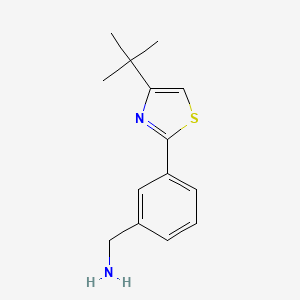
(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine is an organic compound that features a thiazole ring substituted with a tert-butyl group and a phenylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl group and the phenylmethanamine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The tert-butyl group can be introduced via alkylation reactions, and the phenylmethanamine moiety can be attached through reductive amination or similar methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Applications De Recherche Scientifique
(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-tert-Butyl-thiazol-2-yl)-4-fluoro-benzamide
- 4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl(phenyl)methanone
- 2,4-Disubstituted thiazoles
Uniqueness
(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the phenylmethanamine moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H18N2S |
|---|---|
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
[3-(4-tert-butyl-1,3-thiazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C14H18N2S/c1-14(2,3)12-9-17-13(16-12)11-6-4-5-10(7-11)8-15/h4-7,9H,8,15H2,1-3H3 |
Clé InChI |
NBVSGYOHSNBNJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CSC(=N1)C2=CC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


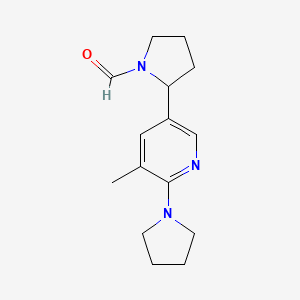

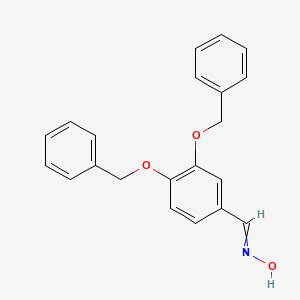

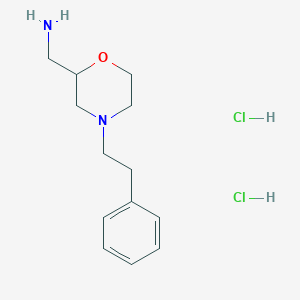
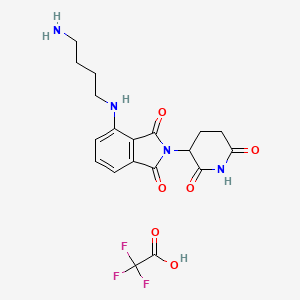
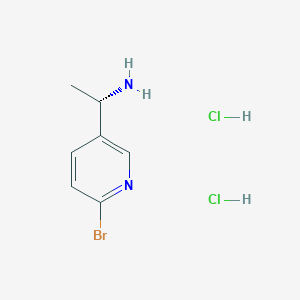

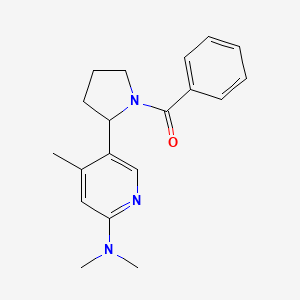


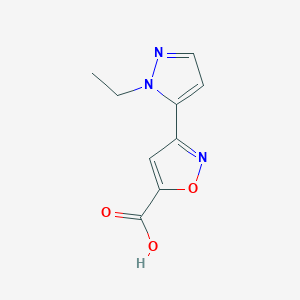
![[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B15060836.png)

